N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
Description
This compound features a thiophene core substituted with a carbamoyl group (3-carbamoyl), a methyl group (4-methyl), and a benzo[d][1,3]dioxol-5-ylmethyl moiety at position 5. The thiophene ring is linked via an amide bond to a 3-chlorobenzo[b]thiophene-2-carboxamide group. The benzo[d][1,3]dioxole (methylenedioxybenzene) substituent is notable for enhancing metabolic stability in pharmaceuticals, while the chloro group on the benzo[b]thiophene may influence lipophilicity and binding interactions .
For example, oxime formation (as in ) or carbodiimide-mediated coupling (e.g., HATU/DIPEA in ) could be employed for amide bond formation .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4S2/c1-11-17(9-12-6-7-14-15(8-12)30-10-29-14)32-23(18(11)21(25)27)26-22(28)20-19(24)13-4-2-3-5-16(13)31-20/h2-8H,9-10H2,1H3,(H2,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEGQRQFBBZXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines.
Mode of Action
Preliminary investigations suggest that it may induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines. This implies that the compound might interfere with the normal cell cycle, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may impact pathways related to cell growth and division.
Result of Action
The compound has demonstrated potent growth inhibition properties against various human cancer cell lines, with IC50 values generally below 5 μM. This suggests that the compound could potentially be developed as an antitumor agent.
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C23H17ClN2O4S2
- Molecular Weight : 484.97 g/mol
- IUPAC Name : N-[5-(1,3-benzodioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, derivatives incorporating benzo[d][1,3]dioxol moieties were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines, outperforming standard drugs like doxorubicin in some cases .
Table 1: Cytotoxicity of Related Compounds
The mechanisms underlying the anticancer activity of these compounds include:
- EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis Induction : Studies involving annexin V-FITC assays illustrated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins like Bax and Bcl-2 .
Anticonvulsant Activity
The compound was also synthesized as part of a series aimed at exploring anticonvulsant properties. Preliminary data suggest that modifications in the molecular structure could enhance efficacy against seizures.
Study on Anticancer Activity
In a notable study, a series of benzo[d][1,3]dioxol-based compounds were evaluated for their cytotoxic potential against multiple cancer cell lines. The study employed the SRB assay to determine cytotoxicity and found that many derivatives exhibited significant antitumor activity while remaining non-cytotoxic to normal cells .
In Vivo Studies
Further research is warranted to explore the in vivo efficacy and safety profile of this compound. Current findings primarily focus on in vitro evaluations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Heterocyclic Cores
Key Observations:
- Heterocyclic Diversity: The target compound’s thiophene-benzo[b]thiophene system contrasts with isoxazole (), thiazole (), and thiazolidinone () cores.
- Substituent Effects: The chloro group in the target compound and ’s thiazolidinone may increase lipophilicity, aiding membrane permeability. Benzo[d][1,3]dioxol appears in the target compound, , and 8, suggesting a shared strategy to improve metabolic stability via steric protection of labile groups . Trifluoromethyl/trifluoromethoxy groups () enhance electronegativity and bioavailability compared to the target’s chloro substituent .
Physicochemical and Pharmacological Implications
- Solubility: The benzo[d][1,3]dioxol group may reduce solubility compared to ’s trifluoromethylphenyl-thiazolidinone, which has polar carbonyl groups .
- Stability: The chloro substituent in the target compound and could confer resistance to oxidative metabolism compared to methyl or cyano groups () .
- For example, thiazolidinones () are associated with antidiabetic activity, while thiophenes (target) may target kinases or GPCRs due to their planar aromatic systems .
Q & A
Q. What are the key synthetic strategies for preparing N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step coupling reactions. A common approach is to functionalize the thiophene core via nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce the benzo[1,3]dioxole moiety. For example, chloroacetyl chloride can be used to activate intermediates for amide bond formation with carbamoyl groups, as seen in analogous thiophene derivatives . Key steps include:
- Step 1 : Preparation of the thiophene-2-carboxamide intermediate using triethylamine as a base in dioxane.
- Step 2 : Coupling with 3-chlorobenzo[b]thiophene via a carbodiimide-mediated reaction (e.g., EDC/HOBt).
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural validation typically combines:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and regioselectivity (e.g., methyl groups at C4, carbamoyl at C3) .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H] ion) resolves molecular formula ambiguities.
- X-ray Crystallography : Used to resolve steric clashes in the benzo[b]thiophene and thiophene rings, critical for confirming stereoelectronic effects .
Q. What biological targets are associated with this compound?
- Methodological Answer : The compound's hybrid structure (thiophene-carboxamide, benzo[1,3]dioxole) suggests activity against kinases or GPCRs. For example:
- Kinase Inhibition : The chloro-benzo[b]thiophene moiety mimics ATP-binding motifs, as seen in kinase inhibitors like dasatinib .
- Cytotoxicity Screening : Standard MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at IC values <10 µM indicate apoptotic pathways .
Advanced Research Questions
Q. How can contradictory bioassay data for this compound be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Strategies include:
- Dose-Response Reproducibility : Test across multiple cell lines (e.g., NCI-60 panel) to rule out cell-specific artifacts.
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. What computational methods optimize the synthesis yield of this compound?
- Methodological Answer : Bayesian optimization algorithms outperform traditional trial-and-error by modeling reaction parameters (temperature, solvent ratios, catalyst loading). For example:
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
- Methodological Answer : SAR studies focus on:
- Substituent Effects : Replace the 4-methyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with target pockets .
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups at C3 of the benzo[b]thiophene to modulate electronic density and binding affinity .
- Molecular Docking : Use AutoDock Vina to simulate binding poses in kinase domains (e.g., Abl1 tyrosine kinase), prioritizing derivatives with lower binding energies .
Q. What analytical techniques detect trace impurities in synthesized batches?
- Methodological Answer : Advanced techniques include:
- HPLC-PDA/MS : Detects impurities at <0.1% levels, using C18 columns and acetonitrile/water gradients.
- NMR Relaxation Measurements : Identify residual solvents (e.g., dioxane) via and relaxation times .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) to rule out halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
